

A Technical Guide to the Historical Uses of Chlorinated Naphthalenes

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Compound of Interest

Compound Name: 2-Chloronaphthalene

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This in-depth technical guide explores the history, properties, and applications of chlorinated naphthalenes (PCNs), a class of synthetic aromatic compounds that saw widespread industrial use throughout the 20th century. Due to their persistence, bioaccumulative nature, and toxicological profile, the production and use of PCNs have been largely phased out. This document provides a comprehensive overview for researchers and professionals investigating the environmental fate, toxicological effects, and historical context of these compounds.

Introduction to Chlorinated Naphthalenes

Polychlorinated naphthalenes are a group of 75 congeners produced by the chlorination of naphthalene.^[1] Commercial PCN products were typically mixtures of these congeners and were marketed under various trade names, including Halowax (USA), Nibren Waxes (Germany), Seekay Waxes (UK), Clonacire (France), Cerifal (Italy), and Woskol (Poland).^[2] The degree of chlorination determined the physical state of the mixture, ranging from oily liquids to waxy solids.^[1]

The industrial production of PCNs began around 1910 in both Europe and the United States.^[2] Their desirable properties, such as chemical stability, low flammability, and excellent electrical insulation, led to their use in a wide array of applications.^[3]

Historical Industrial Applications

The primary historical uses of chlorinated naphthalenes spanned numerous industries:

- **Electrical Industry:** The most significant application was as insulating materials for electrical wires and cables and as dielectric fluids in capacitors.[3][4]
- **Wood Preservation:** PCNs were utilized as fungicides to protect wood from decay.[5]
- **Engine Oil Additives:** They were added to engine oils for various performance-enhancing reasons.[3][4]
- **Other Uses:** Other applications included use in electroplating masking compounds, as dye carriers, in the production of dyes, as flame-proofing agents, and as temporary binders in the manufacture of ceramic components.[3]

The production of PCNs peaked between the 1930s and 1950s.[6] However, by the late 1970s, growing evidence of their environmental persistence and toxicity led to a sharp decline in their production and use.[3] In the United States, the enactment of the Toxic Substances Control Act in 1976 led to a significant reduction in exposure, and by 1983, worldwide production had nearly ceased, with the exception of small quantities for research purposes.[2]

Physicochemical Properties of Commercial Chlorinated Naphthalene Mixtures

The properties of commercial PCN mixtures varied depending on their chlorine content. The following tables summarize the approximate compositions and physical properties of the "Halowax" series, a prominent brand of chlorinated naphthalenes.

Halowax Series	Chlorine Content (%)	Approximate Composition (% weight)	Boiling Point (°C)	Melting Point (°C)
Halowax 1031	22	95% mono-, 5% di-	250	-25
Halowax 1000	26	60% mono-, 40% di-	250	-33
Halowax 1001	50	10% di-, 40% tri-, 40% tetra-, 10% penta-	308	98
Halowax 1099	52	10% di-, 40% tri-, 40% tetra-, 10% penta-	315	102
Halowax 1013	56	10% tri-, 50% tetra-, 40% penta-	328	120
Halowax 1014	62	20% tetra-, 40% penta-, 40% hexa-	344	137
Halowax 1051	70	10% hepta-, 90% octa-	-	185

Data sourced from the International Programme on Chemical Safety (INCHEM).[1]

Experimental Protocols

Synthesis of Chlorinated Naphthalenes

The industrial synthesis of chlorinated naphthalenes typically involved the direct chlorination of molten naphthalene in the presence of a catalyst.

Methodology:

- Reactants: Molten naphthalene is reacted with chlorine gas.

- Catalyst: A ring chlorination catalyst, such as anhydrous aluminum chloride or iron(III) chloride, is often used.[\[5\]](#)[\[6\]](#)
- Process: The degree of chlorination is controlled by adjusting the reaction time and the amount of chlorine gas introduced.
- Purification: The crude product is then typically neutralized with soda ash or caustic soda, followed by fractional distillation under reduced pressure and purification with activated clay to yield the final commercial mixture.[\[3\]](#)

Analysis of Chlorinated Naphthalenes in Environmental Samples

The analysis of PCNs in environmental matrices is a multi-step process involving extraction, cleanup, and instrumental analysis.

Methodology:

- Extraction:
 - Solid Samples (Soil, Sediment): Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a suitable organic solvent (e.g., dichloromethane, hexane) is commonly employed.[\[6\]](#)[\[7\]](#)
 - Water Samples: Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) is used to isolate the PCNs.[\[6\]](#)
- Cleanup: The crude extract is purified to remove interfering compounds. This is often achieved using column chromatography with adsorbents like silica gel or alumina.[\[6\]](#)
- Instrumental Analysis:
 - Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the separation, identification, and quantification of PCN congeners.[\[7\]](#)[\[8\]](#) For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) may be utilized.[\[8\]](#)

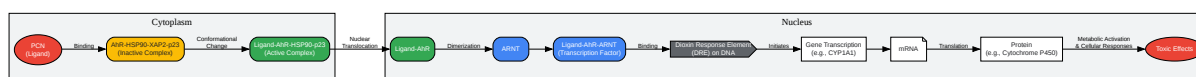
- Isotope Dilution: For accurate quantification, isotope-labeled internal standards are often spiked into the sample prior to extraction.[8]

Toxicological Profile and Signaling Pathways

The toxicity of chlorinated naphthalenes became apparent after several decades of commercial use, with reports of chloracne, severe skin rashes, and liver disease in exposed workers.[2]

The toxic effects of some PCN congeners are mediated through the Aryl hydrocarbon Receptor (AhR) signaling pathway, similar to dioxins and polychlorinated biphenyls (PCBs).[9][10]

Aryl hydrocarbon Receptor (AhR) Signaling Pathway



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Caption: Aryl hydrocarbon Receptor (AhR) signaling pathway activated by PCNs.

Environmental Fate and Unintentional Sources

While the intentional production of PCNs has ceased, they can still be unintentionally formed and released into the environment through various industrial and combustion processes, including:

- Waste incineration[3]
- Metallurgical processes, such as smelting[3]
- As byproducts in the manufacturing of other chlorinated compounds, such as PCBs[3]

Due to their chemical stability, PCNs are persistent in the environment and can undergo long-range transport.[5] They are hydrophobic and tend to adsorb to soil and sediments.[1] Higher

chlorinated congeners are generally more persistent and have a greater potential for bioaccumulation in the food chain.[1]

Conclusion

Chlorinated naphthalenes represent a significant class of historical industrial chemicals with a complex legacy. Their widespread use, coupled with their persistence and toxicity, has resulted in their continued presence in the environment. This technical guide provides a foundational understanding of the historical applications, properties, and toxicological pathways of PCNs, offering valuable insights for professionals engaged in environmental science, toxicology, and drug development. A thorough understanding of these historical contaminants is crucial for assessing their ongoing impact and for the development of remediation and risk management strategies.

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